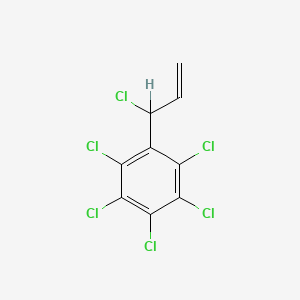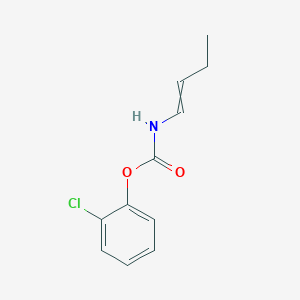
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and an octyl chain attached to the acridine core, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride typically involves multiple stepsThe reaction conditions often include the use of strong bases, solvents like N-Methyl-2-pyrrolidone, and elevated temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
科学研究应用
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride has numerous applications in scientific research:
Chemistry: It is used as a fluorescent dye and a reagent in various chemical reactions.
Biology: The compound is employed in DNA intercalation studies and as a staining agent for nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes . The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further enhancing its biological activity .
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in DNA staining.
Amsacrine: An anticancer agent that also intercalates with DNA and inhibits topoisomerase enzymes.
Uniqueness
This compound is unique due to its specific structural features, including the octyl chain and dimethylamino groups, which enhance its solubility and biological activity. These features make it a versatile compound for various applications, distinguishing it from other acridine derivatives.
属性
CAS 编号 |
88598-46-3 |
|---|---|
分子式 |
C25H36ClN3 |
分子量 |
414.0 g/mol |
IUPAC 名称 |
3-N,3-N,6-N,6-N-tetramethyl-10-octylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C25H36N3.ClH/c1-6-7-8-9-10-11-16-28-24-18-22(26(2)3)14-12-20(24)17-21-13-15-23(27(4)5)19-25(21)28;/h12-15,17-19H,6-11,16H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
BAFQQGWQGVWFDU-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)




![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)

![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)


![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
